N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
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Overview
Description
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a dimethylbenzoxazole moiety attached to a phenyl ring, which is further connected to a propoxybenzamide group
Preparation Methods
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazole core, which can be achieved by cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic conditions. The resulting benzoxazole intermediate is then subjected to further functionalization to introduce the dimethyl groups at positions 5 and 6.
The next step involves the coupling of the benzoxazole intermediate with a phenyl ring, which can be achieved through a Suzuki or Heck coupling reaction. Finally, the propoxybenzamide group is introduced via an amide coupling reaction using appropriate reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzoxazole core or the phenyl ring.
Scientific Research Applications
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It can be used in the development of new polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide can be compared with other benzoxazole derivatives, such as:
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dinitrobenzamide
- N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide
These compounds share a similar benzoxazole core but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-12-29-21-10-8-18(9-11-21)24(28)26-20-7-5-6-19(15-20)25-27-22-13-16(2)17(3)14-23(22)30-25/h5-11,13-15H,4,12H2,1-3H3,(H,26,28) |
InChI Key |
IDBSTXMFMBVIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origin of Product |
United States |
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